

Application Notes and Protocols: Electrospinning of Polyglycolide (PGA) Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Glycolide	
Cat. No.:	B1360168	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of polyglycolide (PGA) nanofibers using the electrospinning technique. PGA, a biodegradable and biocompatible polymer, is of significant interest for various biomedical applications, including tissue engineering, wound dressing, and controlled drug delivery.[1][2] This document outlines the key parameters influencing the electrospinning process, provides standardized protocols for solution preparation and nanofiber fabrication, and discusses the potential applications of the resulting nanofibrous scaffolds.

Introduction to Electrospinning of PGA

Electrospinning is a versatile and cost-effective method for producing continuous polymer fibers with diameters ranging from nanometers to a few micrometers.[3] The process involves the application of a high voltage to a polymer solution, which results in the ejection of a charged jet. As the jet travels towards a grounded collector, the solvent evaporates, leaving behind a non-woven mat of polymer nanofibers.[4] The unique properties of these nanofibers, such as a high surface-area-to-volume ratio and a porous structure that mimics the native extracellular matrix (ECM), make them highly suitable for biomedical applications.[2][5]

PGA is a synthetic, biodegradable aliphatic polyester with a high degradation rate, which can be advantageous for applications requiring rapid scaffold resorption or drug release.[2]

However, its limited solubility in common organic solvents presents a challenge for electrospinning.[6] Therefore, highly fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are often employed.[4][7][8][9]

Key Parameters Influencing PGA Nanofiber Morphology

The morphology and diameter of electrospun PGA nanofibers are influenced by several parameters, which can be broadly categorized into solution parameters, process parameters, and ambient parameters.[6][7] A thorough understanding and control of these parameters are crucial for tailoring the nanofiber characteristics to specific applications.

Solution Parameters

- Polymer Concentration: The concentration of PGA in the spinning solution significantly
 affects its viscosity. At low concentrations, electrospraying may occur, leading to the
 formation of beads instead of continuous fibers. As the concentration increases, uniform,
 bead-free fibers are formed.[4][6] However, excessively high concentrations can lead to
 needle clogging and hinder the electrospinning process.
- Solvent System: The choice of solvent is critical for dissolving PGA and carrying it to the
 collector. The solvent's volatility, conductivity, and surface tension all play a role in the
 electrospinning process.[8][10] As mentioned, HFIP is a common solvent for PGA and its
 copolymers.[4][7][8][9]

Process Parameters

- Applied Voltage: The applied voltage provides the electrostatic force necessary to overcome
 the surface tension of the polymer solution and initiate the jet. Increasing the voltage
 generally leads to a higher jet velocity and can result in smaller fiber diameters, although this
 effect can be complex and non-monotonic.[8]
- Flow Rate: The flow rate at which the polymer solution is delivered to the needle tip influences the shape of the Taylor cone and the diameter of the resulting fibers. A lower flow rate is often preferred to allow sufficient time for solvent evaporation and to produce thinner fibers.[7]

• Spinneret-to-Collector Distance: The distance between the spinneret (needle tip) and the collector affects the time available for the solvent to evaporate and for the jet to stretch. A greater distance generally allows for more complete solvent evaporation and can lead to the formation of dry, uniform fibers.[7]

Experimental Protocols

This section provides detailed protocols for the preparation of PGA solutions and the electrospinning of PGA nanofibers.

Protocol 1: Preparation of PGA Electrospinning Solution

- Materials:
 - Polyglycolide (PGA) polymer
 - 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
 - Magnetic stirrer and stir bar
 - Glass vial
- Procedure:
 - 1. Weigh the desired amount of PGA and transfer it to a clean, dry glass vial.
 - 2. Add the calculated volume of HFIP to the vial to achieve the desired concentration (e.g., 10-20% w/v).
 - 3. Add a magnetic stir bar to the vial.
 - 4. Seal the vial to prevent solvent evaporation.
 - 5. Place the vial on a magnetic stirrer and stir the solution at room temperature until the PGA is completely dissolved. This may take several hours.
 - 6. Visually inspect the solution to ensure it is homogeneous and free of any undissolved particles before loading it into the syringe for electrospinning.

Protocol 2: Electrospinning of PGA Nanofibers

• Equipment:

- Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)
- Syringe with a blunt-end needle (e.g., 22-gauge)
- Prepared PGA solution

Procedure:

- 1. Load the prepared PGA solution into the syringe, ensuring there are no air bubbles.
- 2. Mount the syringe onto the syringe pump.
- 3. Attach the needle to the syringe.
- 4. Position the collector at the desired distance from the needle tip.
- 5. Connect the positive lead of the high-voltage power supply to the needle and the ground lead to the collector.
- 6. Set the desired flow rate on the syringe pump.
- 7. Set the desired voltage on the high-voltage power supply.
- 8. Start the syringe pump and the high-voltage power supply to initiate the electrospinning process.
- 9. Allow the nanofibers to deposit on the collector for the desired duration to obtain a mat of the required thickness.
- 10. After electrospinning, turn off the high-voltage power supply and the syringe pump.
- 11. Carefully detach the nanofiber mat from the collector.
- 12. Place the mat in a vacuum oven for at least 24 hours to remove any residual solvent.[11]

Data Presentation: Electrospinning Parameters for PGA and PLGA

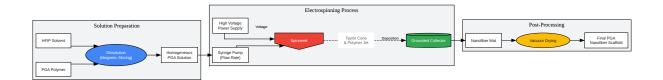
The following tables summarize typical electrospinning parameters and resulting fiber diameters for PGA and its widely studied copolymer, poly(lactic-co-glycolic acid) (PLGA). This data can serve as a starting point for process optimization.

Table 1: Electrospinning Parameters for PGA Nanofibers

Polymer Concentr ation (w/v)	Solvent	Applied Voltage (kV)	Flow Rate (mL/h)	Spinneret -Collector Distance (cm)	Average Fiber Diameter	Referenc e
1/7 to 1/20	HFIPA	22	10	27.94	Varies with concentrati	[4]

Note: Specific fiber diameter values for each concentration were not provided in the abstract.

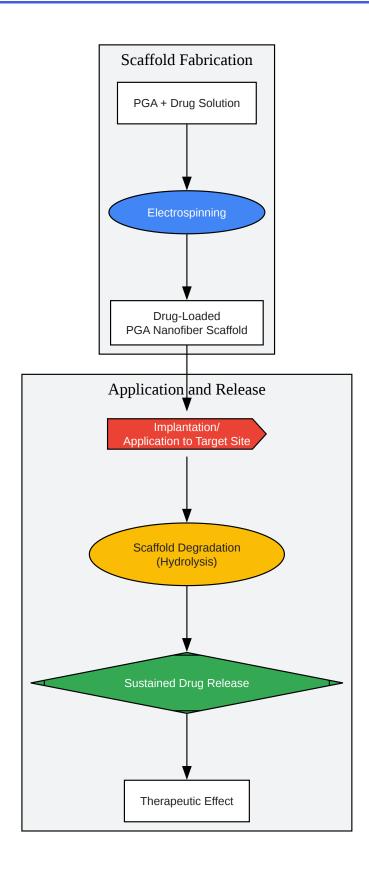
Table 2: Electrospinning Parameters for PLGA Nanofibers



Polymer Concentr ation (wt.%)	Solvent System	Applied Voltage (kV)	Flow Rate (mL/h)	Spinneret -Collector Distance (cm)	Average Fiber Diameter (µm)	Referenc e
7, 11, 14.5	HFIP	16	15 μL/min	15	2.5 ± 0.2 , 3.1 ± 0.1 , 2.5 ± 0.1	[7]
25	HFIP	17	2	13	1.62	[8]
2, 3, 4, 5	HFIP	22	4	15	0.79 ± 0.33, 1.05 ± 0.38, 1.36 ± 0.46, 1.79 ± 0.73	[11]
8, 10	HFIP	-	-	-	Varies	[12]
-	Acetone/D MF	20	-	10	~0.5	[5]
6.5, 7.0	-	15	3	15	0.36 ± 0.13, 0.25 ± 0.11	[13]
0.45 g/mL	-	20	1.2	16	2.218 - 2.313	[14]

Visualizations

The following diagrams illustrate the electrospinning workflow and a potential application in drug delivery.



Click to download full resolution via product page

Caption: Workflow for the electrospinning of PGA nanofibers.

Click to download full resolution via product page

Caption: Drug delivery using a PGA nanofiber scaffold.

Applications in Research and Drug Development

PGA and PLGA nanofibrous scaffolds are being extensively investigated for a variety of biomedical applications.

- Tissue Engineering: The porous and biomimetic architecture of PGA nanofiber scaffolds provides an excellent substrate for cell attachment, proliferation, and differentiation, making them suitable for engineering tissues such as bone, cartilage, and skin.[1][2] Blending PGA with natural polymers like gelatin can further enhance cell adhesion and viability.[1][15]
- Drug Delivery: The high surface area of nanofibers allows for a high drug loading capacity. [16] Drugs can be incorporated into the electrospinning solution to create drug-loaded scaffolds that provide sustained and localized release as the polymer degrades.[16][17][18] This is particularly beneficial for applications such as wound healing, where localized delivery of antibiotics or growth factors is desired, and in cancer therapy for the targeted delivery of chemotherapeutic agents.[17][18] Coaxial electrospinning can be employed to create core-shell nanofibers for better control over the drug release profile and to protect sensitive therapeutic agents.[16][19]
- Wound Dressing: The porous nature of nanofiber mats allows for gas exchange while
 protecting the wound from bacterial infection.[1] Their structure also helps to absorb wound
 exudate.

Conclusion

The electrospinning of poly**glycolide** nanofibers offers a promising platform for the development of advanced biomaterials for tissue engineering and drug delivery. By carefully controlling the solution and process parameters, researchers can fabricate scaffolds with tailored fiber diameters, porosity, and mechanical properties. The protocols and data presented in these application notes provide a solid foundation for scientists and drug development professionals to explore the potential of electrospun PGA nanofibers in their respective fields. Further research and optimization will continue to expand the applications of this versatile technology in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Electrospun PGA/gelatin nanofibrous scaffolds and their potential application in vascular tissue engineering PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymeric Nanofibers in Tissue Engineering PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of electrospun poly(d,l lactide-co-glycolide)80/20 scaffolds loaded with diclofenac sodium for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication and Plasma Modification of Nanofibrous Tissue Engineering Scaffolds PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Electrospinning Parameters on the Fiber Diameter and Morphology of PLGA Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Electrospinning Parameters on Poly(Lactic-co-Glycolic Acid) and Poly(Caprolactone-co-Glycolic acid) Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospinnability of Poly Lactic-co-glycolic Acid (PLGA): the Role of Solvent Type and Solvent Composition PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of PLGA Concentration in Electrospinning Solution on Biocompatibility, Morphology and Mechanical Properties of Nonwoven Scaffolds [mdpi.com]
- 12. sid.ir [sid.ir]
- 13. Polypyrrole-Coated Electrospun PLGA Nanofibers for Neural Tissue Applications PMC [pmc.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Electrospun PGA/gelatin nanofibrous scaffolds and their potential application in vascular tissue engineering PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug Delivery Applications of Core-Sheath Nanofibers Prepared by Coaxial Electrospinning: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Electrospinning of Polyglycolide (PGA) Nanofibers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360168#electrospinning-of-polyglycolide-nanofibers-technique]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com